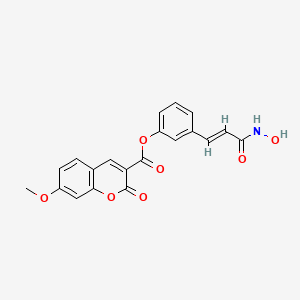
disodium;(2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(2R,3R)-2,3-dihydroxybutanedioate, also known as disodium tartrate dihydrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is a disodium salt of tartaric acid and is known for its solubility in water and its ability to act as a chelating agent.
準備方法
Synthetic Routes and Reaction Conditions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline disodium tartrate dihydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartaric acid derivatives.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Tartaric acid derivatives.
Reduction: Dihydroxybutanedioic acid.
Substitution: Substituted tartaric acid compounds.
科学的研究の応用
Disodium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and as a reagent in various chemical reactions.
Biology: It is used in buffer solutions for molecular biology and cell culture applications.
Medicine: It is used in the preparation of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: It is used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings
作用機序
The mechanism of action of disodium;(2R,3R)-2,3-dihydroxybutanedioate involves its ability to chelate metal ions. This chelation process helps in stabilizing metal ions in solution and prevents them from participating in unwanted side reactions. The compound can also act as a buffering agent, maintaining the pH of solutions within a desired range.
類似化合物との比較
Disodium;(2R,3R)-2,3-dihydroxybutanedioate is similar to other tartaric acid salts, such as:
- Monosodium tartrate
- Dipotassium tartrate
- Monopotassium tartrate
Uniqueness
What sets this compound apart from its similar compounds is its specific solubility properties and its ability to act as a chelating agent. Its unique stereochemistry also plays a role in its specific applications in scientific research and industry .
特性
分子式 |
C4H4Na2O6 |
|---|---|
分子量 |
194.05 g/mol |
IUPAC名 |
disodium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChIキー |
HELHAJAZNSDZJO-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


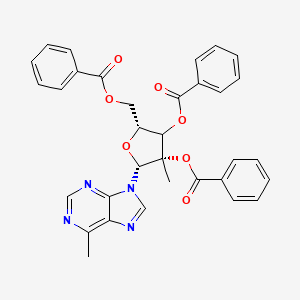
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

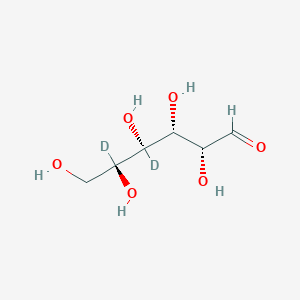




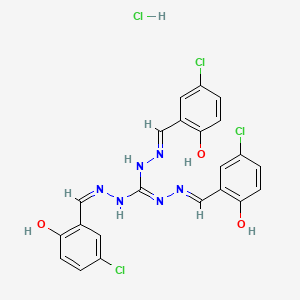

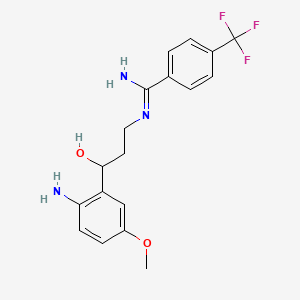
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
